molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

(S)-lipoic acid

Cat. No.: B138379
CAS No.: 1077-27-6
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-ZETCQYMHSA-N
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Description

(S)-lipoic acid, also known as R-lipoic acid, is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It is a chiral molecule, meaning it has a specific three-dimensional structure that is not superimposable on its mirror image. This compound is the biologically active form of lipoic acid and is involved in various biochemical processes, including the oxidative decarboxylation of alpha-keto acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-lipoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Thioctic Acid Synthesis: The initial step involves the synthesis of thioctic acid, which is then resolved into its enantiomers.

    Resolution: The racemic mixture of thioctic acid is resolved into this compound and ®-lipoic acid using chiral resolution techniques such as crystallization with a chiral resolving agent.

    Purification: The this compound is then purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, including microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-lipoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lipoamide, which is an essential cofactor for several enzyme complexes.

    Reduction: It can be reduced to dihydrolipoic acid, which has potent antioxidant properties.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Lipoamide: Formed through oxidation.

    Dihydrolipoic Acid: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-lipoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in cellular metabolism and as a cofactor for enzyme complexes.

    Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in managing conditions like diabetes and neurodegenerative diseases.

    Industry: Used in the formulation of dietary supplements and as an additive in cosmetics for its antioxidant properties.

Mechanism of Action

(S)-lipoic acid exerts its effects through several mechanisms:

    Antioxidant Activity: It scavenges free radicals and regenerates other antioxidants like vitamin C and vitamin E.

    Enzyme Cofactor: Acts as a cofactor for mitochondrial enzyme complexes involved in energy production.

    Gene Expression: Modulates the expression of genes involved in antioxidant defense and metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-lipoic acid: The enantiomer of (S)-lipoic acid, also biologically active but with different pharmacokinetics.

    Dihydrolipoic Acid: The reduced form of lipoic acid with potent antioxidant properties.

    Alpha-lipoic Acid: The racemic mixture of this compound and ®-lipoic acid.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. Its role as a cofactor in mitochondrial enzyme complexes and its potent antioxidant properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904735
Record name (S)-Lipoic acid
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Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.24e-01 g/L
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1077-27-6
Record name (S)-Thioctic acid
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Record name (S)-Lipoic acid
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Record name (S)-Lipoic acid
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Record name (S)-alpha-Lipoic Acid
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Record name THIOCTIC ACID, (-)-
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Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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1.54 g
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90 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
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4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-lipoic acid
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Reactant of Route 3
(S)-lipoic acid
Reactant of Route 4
(S)-lipoic acid
Reactant of Route 5
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Reactant of Route 6
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